7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane is a synthetic organic compound with significant potential in medicinal chemistry. The compound is characterized by its complex molecular structure, which includes a thiazepane ring and multiple fluorinated aromatic groups. Its chemical identity is defined by the CAS Number 1795430-71-5, and its molecular formula is CHClFNOS, indicating the presence of chlorine, fluorine, nitrogen, oxygen, and sulfur atoms.
7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane falls under the category of heterocyclic compounds due to the presence of a thiazepane ring. It is also classified as an aromatic compound due to its multiple benzene rings that contribute to its stability and reactivity.
The synthesis of 7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane typically involves several key steps:
The molecular structure of 7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane can be represented using its SMILES notation: O=C(c1ccc(c(c1F)F)F)N1CCSC(CC1)c1ccccc1Cl
. This indicates a complex arrangement of atoms that contributes to its unique properties.
7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane can undergo various chemical reactions:
The mechanism of action for 7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors. The presence of fluorinated groups enhances lipophilicity and metabolic stability, potentially allowing for better binding affinity to target sites.
7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane has potential applications in scientific research:
Given its complex structure and potential biological activity, continued research into this compound could yield significant insights into new therapeutic agents.
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3